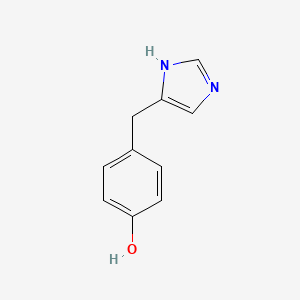

4-(1h-Imidazol-4-ylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)phenol |

InChI |

InChI=1S/C10H10N2O/c13-10-3-1-8(2-4-10)5-9-6-11-7-12-9/h1-4,6-7,13H,5H2,(H,11,12) |

InChI Key |

SKMICQUSKSECQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Imidazol 4 Ylmethyl Phenol and Its Chemical Derivatives

Established Synthetic Pathways for Imidazole-Phenol Hybrid Structures

The creation of molecules containing both imidazole (B134444) and phenol (B47542) moieties relies on several foundational synthetic strategies. These pathways have been refined over time to improve yields, purity, and scalability.

Condensation Reactions and Related Cyclization Strategies

Condensation reactions are a cornerstone for the formation of the imidazole ring. A common approach involves the reaction of an α-haloketone with an amidine or a related nitrogen-containing species. For instance, the synthesis of 4-(1H-imidazol-4-yl)phenol can be achieved through the condensation of 4-(2-bromoacetyl)phenol with formamide, resulting in a 58% yield. This method represents a direct and relatively mild pathway to the desired imidazole-phenol structure.

Another strategy involves the reaction of α-hydroxy or α-halo ketones with imines. The initial step is the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon. youtube.com Multi-component reactions, such as the reaction of an aldehyde, amine, and isocyanide, also provide a convergent route to substituted imidazole derivatives. youtube.com The base-catalyzed condensation reactions in phenol-formaldehyde resin synthesis, which proceed via a quinone methide intermediate, offer a theoretical framework for understanding the formation of methylene-linked phenol structures, a key feature of the target molecule. mdpi.com

Ullmann Reaction-Based Approaches in Imidazole Functionalization

The Ullmann reaction, a copper-catalyzed cross-coupling, is a well-established method for forming carbon-nitrogen bonds, particularly for the N-arylation of imidazoles. wikipedia.orgresearchgate.net Initial synthetic routes to 4-(imidazol-1-yl)phenol (B155665) utilized a one-step Ullmann reaction between p-bromophenol and imidazole. While this method provides moderate yields, it often suffers from issues with residual copper catalyst and difficult product purification due to hydrogen bonding with water.

To circumvent these issues, a modern two-step synthesis has been developed. This involves the Ullmann coupling of p-bromoanisole with imidazole to form 1-(4-methoxyphenyl)-1H-imidazole, followed by demethylation to yield the final product. google.com This approach simplifies purification and results in a cleaner product. google.com The choice of catalyst, base, and solvent significantly impacts the reaction's efficiency. ias.ac.in For example, using cesium carbonate as the base and cuprous oxide as the catalyst in N-methyl-2-pyrrolidone (NMP) at 120°C has been shown to be effective. google.com L-proline can also be used as an additive to promote Ullmann-type coupling reactions. researchgate.net

Reductive Amination Protocols for Methylene (B1212753) Bridge Formation

Reductive amination is a powerful tool for creating the methylene bridge that connects the imidazole and phenol rings. This two-step process involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine. youtube.comyoutube.com For example, imidazole N-substituted methanamines can be synthesized via reductive amination between formylimidazole derivatives and primary amines. nih.gov

This methodology is particularly useful for synthesizing a wide range of amine derivatives from simple starting materials. youtube.comyoutube.com Nickel-catalyzed reductive amination has emerged as a valuable technique, allowing for the coupling of benzaldehydes, amines, and organohalides in a single step. ucla.edu This avoids the challenges associated with iminium ion formation from aromatic ketones. ucla.edu

Direct Carbon-Nitrogen Coupling Methodologies

Direct C-N coupling reactions provide an efficient and atom-economical approach to synthesizing N-substituted imidazoles. These methods often involve the activation of C-H bonds, eliminating the need for pre-functionalized starting materials. Iron-catalyzed direct C-N bond formation between imidazoles and benzylic hydrocarbons has been demonstrated, utilizing an inexpensive iron catalyst and an oxidant. nih.govacs.org

Another innovative approach is the electrooxidative C-H functionalization for the C-N coupling of imidazoles with aromatic and benzylic compounds. acs.orgnih.gov This method proceeds through the formation of a protected imidazolium (B1220033) ion, which prevents overoxidation, followed by deprotection to yield the N-substituted imidazole. acs.orgnih.gov

Advanced Synthetic Techniques and Process Optimization in 4-(1H-Imidazol-4-ylmethyl)phenol Synthesis

To improve the efficiency, environmental impact, and scalability of synthesizing this compound and its analogs, advanced techniques are being employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has gained prominence as a method to accelerate reaction rates and improve yields. nih.govorganic-chemistry.orgresearchgate.net In the context of imidazole synthesis, microwave irradiation has been used to promote the condensation of carbonyl compounds with sulfinamides under solvent-free conditions, leading to the rapid formation of N-sulfinylimines. organic-chemistry.org A solvent-free, microwave-assisted approach has also been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles and pyrazoles, offering a significant reduction in reaction time and resource consumption. nih.gov These examples highlight the potential of microwave technology to enhance the synthesis of imidazole-containing compounds like this compound.

Principles of Green Chemistry in Synthetic Design

The design of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances. nih.gov Developed by Paul Anastas and John Warner, these principles provide a framework for creating more environmentally benign chemical processes. acs.org Key principles relevant to the synthesis of imidazole derivatives include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. acs.org For instance, developing catalytic routes can avoid the large quantities of waste associated with traditional multi-step organic syntheses.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as certain cycloadditions or rearrangements, are inherently "greener."

Safer Solvents and Auxiliaries: Many organic solvents are toxic, flammable, and derived from non-renewable resources like crude oil. youtube.com Green chemistry encourages the use of safer alternatives, such as water or supercritical fluids like carbon dioxide, which are non-flammable and readily available. youtube.com

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. acs.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The specificity of enzymes, for example, can often eliminate the need for protecting groups. acs.org

In the context of imidazole synthesis, green chemistry approaches have been developed, such as using methanol (B129727) as a less hazardous methylating agent catalyzed by p-toluenesulfonic acid, with water and ammonia (B1221849) as the only byproducts. nih.gov

Table 1: Principles of Green Chemistry in Synthetic Design

| Principle | Relevance to Synthetic Design |

|---|---|

| Catalysis | Catalytic reagents are superior to stoichiometric ones as they minimize waste. acs.org |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. acs.org |

| Safer Solvents | Aims to reduce the use of hazardous organic solvents in favor of benign alternatives like water. youtube.com |

| Energy Efficiency | Reactions should be designed for ambient temperature and pressure to reduce energy requirements. acs.org |

| Reduce Derivatives | Avoids the use of temporary modifications and protecting groups to reduce reaction steps and waste. acs.org |

Regioselective Synthesis Strategies for Imidazole-Phenol Junctions

Regioselectivity, the control of the orientation in which a chemical bond is formed, is a critical aspect of synthesizing substituted imidazoles like this compound. The challenge lies in ensuring the correct attachment and substitution pattern on both the imidazole and phenol rings.

One direct method for synthesizing 4-(1H-imidazol-4-yl)phenol involves the condensation of 4-(2-bromoacetyl)phenol with formamide. This reaction forms the imidazole ring, with the phenol-containing fragment specifically directing the formation of the 4-substituted product.

A more modern, two-step approach offers high regioselectivity and purity. This method involves:

Ullmann Coupling: The synthesis begins with an Ullmann reaction, coupling p-bromoanisole with imidazole. This reaction specifically forms the C-N bond between the phenyl ring (protected as a methoxy (B1213986) ether) and the imidazole nitrogen.

Demethylation: The resulting intermediate, 1-(4-methoxyphenyl)-1H-imidazole, undergoes demethylation. The methoxy group is cleaved using boron tribromide (BBr₃) to yield the final phenol product. This step is highly specific to the methoxy group, leaving the core imidazole-phenol structure intact.

Controlling reaction conditions is key to achieving regioselectivity. For instance, in the synthesis of related isoxazoles, varying the reaction conditions and the structure of the starting β-enamino diketones allows for the selective formation of different regioisomers. rsc.org Similarly, in the synthesis of 1-alkyl-4-imidazolecarboxylates, the reaction between specific acrylate (B77674) derivatives and primary amines yields the 4-substituted imidazole product with high regioselectivity. nih.gov

Catalytic Methods in the Synthesis of Imidazole Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of imidazole derivatives. Catalysts can increase reaction rates, improve yields, and influence regioselectivity under milder conditions.

Metal Catalysis:

Copper Catalysts: Copper catalysts like CuI and CuO are traditionally used in Ullmann reactions to form the aryl-imidazole bond, such as in the synthesis of 1-(4-methoxyphenyl)-1H-imidazole from p-bromoanisole and imidazole. However, a significant drawback is the potential for residual copper to contaminate the product, causing discoloration.

Palladium and Nickel Catalysts: In reactions involving precursors with halogen atoms, the choice of catalyst is crucial. For example, catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst can lead to undesired dehalogenation. In such cases, switching to a different catalyst, like Raney nickel, can suppress this side reaction.

Ionic Liquid Catalysts: Environmentally friendly ionic liquid catalysts have been employed in the synthesis of complex imidazole derivatives. For example, 1,4-dimethylpiperazine (B91421) dihydrosulfate has been shown to be effective in the synthesis of 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol. ppor.az

Microwave-Assisted Catalysis: The use of microwave irradiation in conjunction with catalysts can dramatically reduce reaction times and improve yields. In the synthesis of the aforementioned phenol-substituted imidazole, using an ionic liquid catalyst under microwave conditions resulted in a high yield (91.4%) in just 18 minutes. ppor.az This demonstrates a significant improvement over conventional heating methods.

Analysis of Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on specific precursor molecules that undergo transformation via one or more intermediate compounds. The analysis of these precursors and intermediates is fundamental to understanding and optimizing the synthetic pathway.

One of the primary synthetic routes involves the condensation reaction between 4-(2-bromoacetyl)phenol and formamide . In this pathway:

4-(2-bromoacetyl)phenol serves as the key precursor, providing the phenol ring and the two-carbon backbone fragment necessary for forming the imidazole ring.

Formamide acts as the source of the remaining nitrogen and carbon atoms to complete the imidazole heterocycle.

An alternative, two-step regioselective synthesis utilizes different precursors and involves a stable intermediate:

Precursors: The starting materials are p-bromoanisole and imidazole .

Intermediate: The Ullmann coupling of these precursors yields 1-(4-methoxyphenyl)-1H-imidazole . This compound is a stable intermediate that can be isolated and purified before proceeding to the next step.

Reagent for Conversion: The demethylation of the intermediate is achieved using boron tribromide (BBr₃) , which converts the methoxy group to a hydroxyl group, yielding the final product.

The table below summarizes the key precursors and intermediates in these synthetic routes.

Table 2: Precursors and Intermediates for this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-(2-bromoacetyl)phenol | C₈H₇BrO₂ | Precursor |

| Formamide | CH₃NO | Precursor |

| p-Bromoanisole | C₇H₇BrO | Precursor |

| Imidazole | C₃H₄N₂ | Precursor |

| 1-(4-methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | Intermediate |

| Boron tribromide | BBr₃ | Reagent |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 1h Imidazol 4 Ylmethyl Phenol

Vibrational Spectroscopy for Molecular Structure Assignment

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra are unique molecular fingerprints, revealing the presence of specific functional groups and providing insights into the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4-(imidazol-1-yl)phenol (B155665), has been recorded and analyzed. nih.gov The characteristic absorption bands in the infrared region correspond to the stretching and bending vibrations of specific bonds within the molecule. For phenolic compounds, a broad band is typically observed in the region of 3700–3000 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl group, often broadened by hydrogen bonding. nih.gov The C-H stretching vibrations of the aromatic rings (phenol and imidazole) generally appear in the 3200–3000 cm⁻¹ region. researchgate.net

Other significant regions in the FT-IR spectrum include those for C=C and C-N stretching vibrations within the aromatic rings. These absorptions, along with various in-plane and out-of-plane bending vibrations, contribute to the unique fingerprint region of the spectrum, allowing for detailed structural assignment. nih.govsemanticscholar.org The analysis of these vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), to provide more precise assignments of the observed frequencies. nih.govresearchgate.net

A study on 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol reported FT-IR data showing a broad band for the O-H group between 3200-2400 cm⁻¹ and peaks for C-H stretching of the adamantyl group at 2920 and 2858 cm⁻¹. nih.gov Aromatic and other characteristic peaks were also observed at 1597, 1493, 1450, and 752 cm⁻¹. nih.gov For 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole, IR absorptions were noted at 3439, 3060, 1599, and 1498 cm⁻¹. rsc.org

Table 1: Key FT-IR Data for Related Imidazole (B134444) and Phenol (B47542) Compounds

| Compound | O-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 4-(Imidazol-1-yl)phenol | 3700-3000 (Broad) | 3200-3000 | - | Fingerprint region contains C=C and C-N stretches | nih.govnih.govresearchgate.net |

| 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol | 3200-2400 (Broad) | - | 2920, 2858 | 1597, 1493, 1450, 752 | nih.gov |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 3439 | 3060 | - | 1599, 1498 | rsc.org |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The Raman spectrum of 4-(1H-Imidazol-4-ylmethyl)phenol would be expected to show characteristic bands for the aromatic ring vibrations of both the phenol and imidazole moieties. For instance, in a study of 4-nitrophenol, the NO₂ stretching peak was observed at 1342 cm⁻¹. nsf.gov The analysis of the Raman spectrum, often in conjunction with FT-IR data and theoretical calculations, allows for a comprehensive assignment of the molecular vibrational modes, further confirming the compound's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenol ring, the imidazole ring, and the methylene (B1212753) bridge.

For a related compound, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum in DMSO-d6 showed multiplets for the aromatic protons in the range of δ 7.22-7.57 ppm, a doublet at δ 8.11 ppm, and a broad singlet for the N-H proton at δ 12.81 ppm. rsc.org In another example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d6 exhibited a broad singlet for the N-H proton at δ 12.89 ppm and multiplets for the aromatic protons between δ 7.14 and 8.21 ppm. nih.gov

Table 2: Representative ¹H NMR Data for Imidazole-Containing Phenols

| Compound | Solvent | Chemical Shift (δ) ppm | Description | Reference |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 7.22-7.57 (m, 12H), 8.11 (d, 2H), 12.81 (br, 1H) | Aromatic and N-H protons | rsc.org |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | DMSO-d6 | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H) | Aromatic and N-H protons | nih.gov |

| 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol | - | 6.71-6.78 (m, 3H), 6.99 (dd, 1H), 7.24 (s, 1H), 7.48 (d, 1H), 7.80 (s, 1H), 9.46 (br. s, 1H) | Aromatic, Imidazole, and OH protons | nih.gov |

| This compound | DMSO-d6 | Not explicitly found | - | - |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

For this compound, signals are expected for the carbon atoms of the phenol ring, the imidazole ring, and the methylene bridge. The carbon attached to the hydroxyl group on the phenol ring would typically appear in the range of δ 150-160 ppm. The aromatic carbons of both rings would resonate in the region of δ 110-140 ppm. The methylene carbon would appear further upfield.

In a study of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole, the ¹³C NMR spectrum in DMSO-d6 showed signals for the aromatic carbons in the range of δ 127.12-144.98 ppm. rsc.org Another related compound, 2-(p-tolyl)-4,5-diphenyl-1H-imidazole, displayed aromatic carbon signals between δ 114.57 and 159.9 ppm. rsc.org

Table 3: Representative ¹³C NMR Data for Imidazole-Containing Phenols

| Compound | Solvent | Chemical Shift (δ) ppm | Description | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47, 131.33, 133.31, 135.42, 137.78, 144.98 | Aromatic carbons | rsc.org |

| 2-(p-tolyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 55.67, 114.57, 123.53, 126.92, 127.55, 128.1, 128.82, 129.12, 131.63, 135.77, 137.24, 145.19, 146.13, 159.9 | Methyl and Aromatic carbons | rsc.org |

| This compound | - | Not explicitly found | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. rsc.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. For example, the mass spectrum of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol showed a molecular ion peak at m/z 294. nih.gov

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. For phenolic compounds, characteristic fragmentation can involve cleavages of the bonds attached to the aromatic ring. In the case of this compound, fragmentation of the methylene bridge connecting the two rings would be expected. The study of hindered phenol antioxidants has shown that fragmentation pathways are influenced by the ionization method, with different adducts leading to either side-chain losses or backbone cleavages. koreascience.kr

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced structural elucidation and spectroscopic characterization of the compound This compound (CAS No. 82633-82-9) is not present in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following sections:

X-ray Crystallography and Single Crystal Structure Analysis

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While data exists for structurally related compounds, such as those lacking the methyl linker (e.g., 4-(1H-imidazol-4-yl)phenol) or those with a different linkage to the phenol ring (e.g., 4-(1H-imidazol-1-yl)phenol), providing this information would not adhere to the strict focus on "this compound" as specified in the instructions.

Further research or de novo experimental analysis would be required to generate the data necessary to fulfill the requested article outline.

Computational and Theoretical Investigations of 4 1h Imidazol 4 Ylmethyl Phenol

Electronic Structure and Reactivity Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Further theoretical research would be required to produce the specific computational data and findings for 4-(1H-Imidazol-4-ylmethyl)phenol.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a critical computational method used to study charge transfer and intramolecular interactions. This analysis focuses on the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy E(2) associated with these interactions indicates the intensity of electron delocalization within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Type of Interaction |

| LP (1) N5 | π* (C1-C2) | 225.5 | π-conjugation |

| LP (1) N3 | π* (C1-C2) | 198.7 | π-conjugation |

| π (C1-C2) | π* (C6-C7) | 88.2 | π-conjugation |

| π (C6-C7) | π* (C1-C2) | 75.4 | π-conjugation |

Source: Adapted from NBO analysis of related imidazole (B134444) compounds. acadpubl.eumalayajournal.org

Theoretical Prediction of Charge Transfer Mechanisms within the Molecule

Theoretical predictions of charge transfer mechanisms are often elucidated using Frontier Molecular Orbital (HOMO-LUMO) analysis and NBO calculations. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and the potential for intramolecular charge transfer (ICT). semanticscholar.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and that charge transfer interactions can occur more readily. semanticscholar.org

In phenol-imidazole systems, charge transfer can occur through a concerted proton-electron transfer (CPET) process, especially upon oxidation. nih.gov Theoretical studies on similar compounds show that the presence of both an electron-donating group (like a phenolic hydroxyl) and an electron-accepting group can facilitate ICT. nih.gov The π-conjugated system in compounds like this compound allows for the delocalization of π-electrons across the molecule, which is a fundamental requirement for efficient charge transfer. semanticscholar.org This charge transfer is often responsible for the non-linear optical (NLO) properties observed in such molecules. nih.govsemanticscholar.org

Computational Vibrational Spectroscopy: Frequency Calculations and Assignments

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical calculations help in the assignment of vibrational modes observed in experimental spectra. nih.gov For imidazole derivatives, DFT calculations, often using the B3LYP functional, have shown excellent agreement between calculated and experimental vibrational frequencies. nih.govresearchgate.net

For example, in a study on 4-(4-Fluorophenyl)-1H-imidazole, C-H stretching vibrations were observed in the FT-IR spectrum at 3056 cm⁻¹ and 3004 cm⁻¹, which correlated well with the calculated values. researchgate.net Similarly, C-N stretching vibrations for this molecule were identified at several wavenumbers including 1459 cm⁻¹, 1406 cm⁻¹, and 1313 cm⁻¹ in the FT-IR spectrum. researchgate.net Such detailed assignments are crucial for confirming the molecular structure and understanding the bonding characteristics.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Imidazole Derivative (Note: This table is illustrative, based on findings for 4-(4-Fluorophenyl)-1H-imidazole.)

| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | DFT/B3LYP (Calculated) |

| C-H stretch (phenyl) | 3056 | 3070 | 3065 |

| C-H stretch (imidazole) | 3163 | - | 3160 |

| C=C stretch | 1608 | 1612 | 1605 |

| C-N stretch | 1459 | 1464 | 1455 |

| C-C stretch | 1513 | 1513 | 1510 |

Source: Adapted from spectroscopic studies of related imidazole compounds. researchgate.net

Conformational Analysis and Energetic Stability Studies

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energy levels to identify the most stable conformation. For molecules with rotatable bonds, like the one connecting the phenol (B47542) and imidazole rings in this compound, multiple conformers can exist.

In similar structures, such as 2-(4-hydroxyphenyl)-1H-benzimidazole, the hydroxyphenyl substituent has been found to be essentially coplanar with the benzimidazole (B57391) moiety. nih.govresearchgate.net However, in other derivatives, significant dihedral angles between the rings have been observed, indicating that substituent effects and crystal packing forces can influence the preferred conformation. nih.gov Theoretical calculations are used to determine the relative energies of these conformers, providing insight into the molecule's structural flexibility and the most likely three-dimensional structure under different conditions. Studies on related compounds have also investigated the stability provided by intramolecular hydrogen bonds, for instance between the phenolic proton and an imidazole nitrogen atom. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. These simulations can reveal information about the conformational dynamics, stability, and intermolecular interactions of a compound in a simulated environment, such as in a solvent or interacting with a biological target. tandfonline.comajchem-a.com

For imidazole derivatives, MD simulations have been used to confirm the stability of their complexes with proteins, showing stable conformations and binding patterns over simulation times of up to 100 nanoseconds. tandfonline.com These simulations analyze metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule and its interactions. ajchem-a.com MD simulations also provide insights into intermolecular hydrogen bonding, which plays a critical role in the supramolecular chemistry of these compounds. nih.gov

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of molecules, which are of great interest for applications in photonics and optoelectronics. semanticscholar.org The key parameters for NLO activity, such as the first-order hyperpolarizability (β), can be calculated using quantum mechanical methods like DFT. nih.govsemanticscholar.org

Molecules with significant NLO properties typically possess a π-conjugated system and a strong intramolecular charge transfer character. semanticscholar.org The presence of electron donor (phenol) and acceptor (imidazole) groups connected by a π-system in this compound suggests its potential as an NLO material. For a similar compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, theoretical calculations showed a high total dipole moment and hyperpolarizability, which were linked to its NLO activity. semanticscholar.orgnih.gov The calculated first hyperpolarizability (β) for related molecules has been found to be comparable to or greater than that of urea, a standard NLO material, indicating their promise for further NLO studies. nih.gov

Table 3: Theoretically Predicted NLO Properties for an Analogous Compound (Note: Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol)

| Property | Value | Unit |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ |

| Third-Order Susceptibility (χ³) | 2.2627 × 10⁻⁶ | esu |

Source: Experimental and theoretical investigation of a related phenol-imidazole compound. semanticscholar.orgnih.govresearchgate.net

Coordination Chemistry and Ligand Design Principles Involving 4 1h Imidazol 4 Ylmethyl Phenol

The Role of Imidazole (B134444) and Phenol (B47542) Moieties as Donor Ligands

The coordinating ability of 4-(1H-Imidazol-4-ylmethyl)phenol is dictated by the electronic and steric properties of its two key functional groups: the imidazole ring and the phenolic hydroxyl group. These moieties can act independently or cooperatively to bind metal centers.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom in a coordination complex. This compound possesses several potential donor atoms: the two nitrogen atoms of the imidazole ring and the oxygen atom of the phenolic hydroxyl group.

This structure allows for several possible coordination modes:

Monodentate: The ligand can bind to a metal center through the pyridine-like N3 nitrogen of the imidazole ring, which is the most common mode for simple imidazole ligands. nih.gov

Bidentate: The ligand can act as a chelating agent, forming a stable ring with the metal ion. This typically involves the phenolic oxygen and the N3 nitrogen of the imidazole ring. The flexibility of the methylene (B1212753) linker between the phenyl and imidazolyl rings is critical in allowing the ligand to adopt a conformation suitable for chelation.

Bridging: The ligand can bridge two metal centers, with the imidazole and phenol groups coordinating to different metals. This can lead to the formation of polynuclear complexes or coordination polymers.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.

The formation of a chelate ring by this compound involves a combination of a hard donor (the phenolic oxygen) and borderline donors (the imidazole nitrogens). According to Hard and Soft Acid and Base (HSAB) theory, hard metal ions (like Fe³⁺) will have a stronger affinity for the hard phenolic oxygen, while softer metal ions (like Ag⁺) may prefer the borderline imidazole nitrogen. For many first-row transition metals like Cu(II), Zn(II), and Co(II), which are borderline acids, chelation involving both donor types is highly favorable.

Upon chelation, the phenolic proton is typically lost, leading to the formation of a negatively charged phenolate (B1203915) group that forms a strong coordinate bond with the metal center. nih.gov The imidazole ring, being a neutral donor, coordinates through one of its nitrogen atoms. This dual-donor nature makes this compound a versatile ligand for stabilizing a wide variety of metal ions. mdpi.commdpi.com The stability of the resulting metal complexes is enhanced by the chelate effect, where the formation of a five- or six-membered ring with the metal ion is entropically more favorable than the coordination of two separate monodentate ligands.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on copper(II) complexes of this compound are not extensively documented, the synthesis and characterization of Cu(II) complexes with similar imidazole- and phenol-containing ligands provide significant insight. Typically, the synthesis involves reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate (B79036), in a solvent like methanol (B129727) or ethanol. nih.govnih.gov

The coordination environment around the Cu(II) center in such complexes is often distorted from ideal geometries due to the Jahn-Teller effect. Common geometries include square planar, distorted square pyramidal, and trigonal bipyramidal. nih.gov Characterization is performed using techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C-O bonds, and the disappearance of the phenolic O-H stretch.

UV-Vis Spectroscopy: To study the d-d electronic transitions of the Cu(II) ion, which provides information about the coordination geometry.

Below is a table summarizing the characteristics of a representative Copper(II) complex with a related imidazoline-phthalazine ligand.

Table 1: Characteristics of a Representative Copper(II) Complex

| Feature | Description |

|---|---|

| Complex Formula | [Cu(L)Cl₂] (where L is a bidentate N,N-donor ligand) |

| Synthesis | Reaction of the ligand with copper(II) chloride in DMF. nih.gov |

| Coordination Geometry | Distorted square pyramidal. |

| Characterization | Elemental Analysis, IR Spectroscopy, UV-Vis Spectroscopy, X-ray Diffraction. nih.gov |

The versatile nature of this compound allows it to form complexes with a range of other transition metals.

Zinc(II) Complexes: Zinc(II) has a d¹⁰ electronic configuration and typically forms tetrahedral or five-coordinate complexes. nih.gov The synthesis of Zn(II) complexes with imidazole-containing ligands often involves the reaction of the ligand with a zinc salt like zinc(II) chloride or zinc(II) acetate. mdpi.comworktribe.com Spectroscopic characterization, particularly the disappearance of the N-H and O-H protons in ¹H NMR and their corresponding stretches in IR spectroscopy, confirms the coordination of the ligand in its deprotonated form. worktribe.com

Table 2: Characteristics of a Representative Zinc(II) Complex

| Feature | Description |

|---|---|

| Complex Formula | [Zn(L)(OAc)] (where L is a tetradentate ligand) |

| Synthesis | Reaction of the ligand with Zn(OAc)₂ in THF. worktribe.com |

| Coordination Geometry | Distorted square-pyramidal. worktribe.com |

| Characterization | FT-IR, Elemental Analysis, Single Crystal X-ray Diffraction. worktribe.com |

Silver(I) Complexes: Silver(I) is a soft metal ion and is expected to show a high affinity for the nitrogen donors of the imidazole ring. The synthesis of Ag(I) complexes can be achieved by reacting the ligand with silver nitrate or silver acetate. researchgate.netnih.gov The resulting complexes often exhibit linear or T-shaped coordination geometries.

Cobalt(II) Complexes: Cobalt(II) can adopt various coordination geometries, including tetrahedral and octahedral, often depending on the ligand field strength and steric factors. nih.gov The synthesis of Co(II) complexes with imidazole-based ligands has been reported, leading to the formation of both mononuclear and polynuclear structures. nih.govresearchgate.net These complexes are often colored due to d-d electronic transitions.

Table 3: Characteristics of a Representative Cobalt(II) Complex

| Feature | Description |

|---|---|

| Complex Formula | [Co(L)(N,N'-donor)] (where L is a fenamate derivative) |

| Synthesis | Reaction of Co(II) salt with ligands in MeOH/H₂O. nih.gov |

| Coordination Geometry | Dinuclear with bridging methoxo groups. nih.gov |

| Characterization | Elemental Analysis, Molar Conductivity, IR, UV-vis, X-ray Crystallography. nih.gov |

Gold complexes are of interest for their potential therapeutic applications. Their reactivity with bionucleophiles, such as the tripeptide glutathione (B108866) (GSH), is a key aspect of their mechanism of action. While there is no specific data on gold complexes of this compound, the general reactivity of gold complexes with glutathione has been studied.

It has been shown that gold(III) complexes are often reduced by glutathione to gold(I). researchgate.net This redox reaction involves the oxidation of glutathione, typically to glutathione disulfide (GSSG). For example, the reduction of auricyanide, [Au(CN)₄]⁻, by glutathione proceeds through gold(III)-thiolate intermediates, such as [Au(CN)₃(SG)]²⁻ and [Au(CN)₂(SG)₂]³⁻, before the final formation of the gold(I) species aurocyanide, [Au(CN)₂]⁻, and GSSG. researchgate.net

A hypothetical gold(I/III) complex of this compound would likely exhibit similar reactivity. The soft sulfur donor of glutathione would readily attack the soft gold center. The imidazole and phenol moieties of the ligand would modulate the redox potential of the gold center and could influence the rate and pathway of the reaction with glutathione.

Theoretical Approaches to Understanding Ligand-Metal Interactions and Complex Stability

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of ligand-metal interactions and predicting the stability of the resulting complexes. These computational approaches provide insights into the geometric and electronic structures of the complexes, which are often challenging to determine experimentally.

While specific theoretical studies on this compound are limited, extensive research on the closely related structural isomer, 4-(imidazol-1-yl)phenol (B155665), provides valuable insights. In 4-(imidazol-1-yl)phenol, the imidazole ring is directly attached to the phenyl ring, which influences the electronic communication between the two moieties. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate its structure, vibrational frequencies, and solvent effects. These studies have also explored the formation of dimeric structures through hydrogen bonding.

The stability of metal complexes with imidazole-containing ligands is influenced by several factors, including the nature of the metal ion, the electronic properties of the ligand, and the chelate effect. The pKa of the imidazolium (B1220033) cation is approximately 6.95, indicating that imidazole is a moderately strong base. wikipedia.org The donor properties of the imidazole ligand can be tuned by the introduction of electron-donating or electron-withdrawing substituents on the imidazole or phenyl ring.

The stability of metal complexes is quantified by their stability constants (log K). Potentiometric studies on related imidazole-phenol ligands have been conducted to determine the dissociation constants of the ligands and the stability constants of their metal complexes. researchgate.net For instance, the stability constants of complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) have been determined in mixed aqueous/dioxane solutions. researchgate.net These studies reveal that the coordination typically occurs through the imidazole nitrogen and the deprotonated phenolic oxygen. researchgate.net

Table 1: Theoretical Data for a Representative Metal Complex of an Imidazole-Phenol Ligand

| Parameter | Value |

| Metal-Nitrogen (imidazole) Bond Length (Å) | 2.0 - 2.2 |

| Metal-Oxygen (phenolate) Bond Length (Å) | 1.9 - 2.1 |

| N-Metal-O Bite Angle (°) | 85 - 95 |

| Stability Constant (log K) | Varies with metal ion (e.g., higher for Cu(II)) |

Note: The data in this table is generalized from studies on related imidazole-phenol ligands and may not be specific to this compound.

Table 2: Calculated Thermodynamic Parameters for the Formation of a Metal Complex with an Imidazole-Phenol Ligand

| Thermodynamic Parameter | Value (kJ/mol) |

| ΔG (Gibbs Free Energy) | Negative (spontaneous formation) |

| ΔH (Enthalpy) | Typically negative (exothermic) |

| ΔS (Entropy) | Often positive (favorable) |

Note: The data in this table is generalized from studies on related imidazole-phenol ligands and may not be specific to this compound.

Rational Design of Ligand Architectures for Tailored Metal Complex Properties

The rational design of ligands based on the this compound scaffold allows for the fine-tuning of the properties of the resulting metal complexes. By systematically modifying the ligand architecture, it is possible to control the coordination geometry, electronic structure, and reactivity of the metal center.

One strategy for tailoring the properties of the metal complexes is to introduce substituents on the phenol or imidazole rings. For example, the introduction of electron-donating groups on the phenol ring can increase the electron density on the phenolate oxygen, leading to stronger coordination to the metal ion. Conversely, electron-withdrawing groups can decrease the basicity of the phenolate and weaken the metal-ligand bond. The photochemical and photophysical properties of metal complexes can also be influenced by the electronic nature of the substituents on the imidazole ligand. wikipedia.org

Furthermore, the introduction of additional donor groups to the ligand scaffold can lead to the formation of polynuclear or higher-coordinate complexes with unique magnetic or catalytic properties. For example, attaching another imidazole or a carboxylate group to the ligand could create bridging ligands capable of forming extended metal-organic frameworks (MOFs). wikipedia.org The design of such multifunctional ligands is a key aspect of creating advanced materials with specific applications in areas such as gas storage, catalysis, and sensing. wikipedia.org

The synthesis of functionalized imidazole derivatives is a crucial step in the rational design of these ligands. Various synthetic methods have been developed for the preparation of substituted imidazoles, including multi-component reactions and cross-coupling strategies. These methods provide access to a wide range of imidazole-based ligands with tailored electronic and steric properties.

Supramolecular Chemistry of 4 1h Imidazol 4 Ylmethyl Phenol

Hydrogen Bonding Interactions in Self-Assembly

Hydrogen bonding is the primary directional force governing the self-assembly of 4-(1H-Imidazol-4-ylmethyl)phenol. The presence of both the acidic phenolic proton and the versatile imidazole (B134444) ring, which contains both a pyridine-like (acceptor) and a pyrrole-like (donor) nitrogen atom, allows for a rich variety of hydrogen bonding motifs.

Direct Phenol-Imidazole Hydrogen Bonds

The most fundamental interaction in systems containing both phenol (B47542) and imidazole moieties is the direct hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring. The phenolic -OH group can act as a hydrogen bond donor to the lone pair of electrons on the pyridine-like nitrogen of the imidazole ring, forming a strong O-H···N bond. Conversely, the N-H group of the imidazole ring can act as a hydrogen bond donor to the oxygen atom of the phenol group, resulting in an N-H···O interaction.

In a closely related compound, (1H-Imidazol-4-yl)methanol, crystallographic studies reveal two primary hydrogen-bonding interactions that are analogous to those expected for this compound. The first is a bond between the unprotonated imidazole nitrogen and the hydroxyl hydrogen of an adjacent molecule. The second involves the hydroxyl oxygen of one molecule acting as an acceptor for the imidazole N-H group of a neighboring molecule. nih.gov These complementary interactions are a powerful tool in crystal engineering, often forming robust synthons that guide the assembly of molecules. Studies on cocrystals of bis-imidazole compounds with various phenols consistently show that phenol-imidazole interactions are a significant and recurring motif in their solid-state structures. rsc.org

Formation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The interplay of direct phenol-imidazole bonds and other potential hydrogen bonds, such as those between imidazole rings themselves (N-H···N), leads to the formation of extensive one-, two-, or three-dimensional networks. For this compound, intermolecular N–H···N hydrogen bonds have been reported to form cyclic motifs. These motifs then propagate into two-dimensional layered architectures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

| Phenol-Imidazole | Phenol (-OH) | Imidazole (N) | 2.6 - 2.8 | Primary directional interaction |

| Imidazole-Phenol | Imidazole (N-H) | Phenol (-OH) | 2.7 - 2.9 | Contributes to network formation |

| Imidazole-Imidazole | Imidazole (N-H) | Imidazole (N) | 2.8 - 2.9 | Formation of chains and layers |

Note: The data in this table represents typical ranges for these types of hydrogen bonds found in related small molecule crystal structures and is intended to be illustrative.

Pi-Stacking Interactions Involving Aromatic Rings in Supramolecular Assemblies

The assembly can feature face-to-face or offset π-stacking between adjacent phenol rings, imidazole rings, or even between a phenol and an imidazole ring. Theoretical and experimental studies on imidazole-based molecular junctions have demonstrated that π-stacked imidazole dimers can form stable and efficient conductance pathways. nih.gov This highlights the strength and potential functionality of such interactions. In complex supramolecular systems, there can be competition between different non-covalent forces, such as phenol-imidazole hydrogen bonding and π-stacking, which can dictate the final geometry and dimensionality of the self-assembled structure. rsc.org

Mechanism of Self-Assembly and Formation of Hierarchical Supramolecular Structures

The self-assembly of this compound into hierarchical structures is a stepwise process driven by the combination of the interactions described above.

Primary Synthon Formation: The process likely begins with the formation of the most stable hydrogen-bonded synthons, primarily the robust O-H···N and N-H···N interactions. This leads to the creation of dimers or short oligomeric chains.

Network Propagation: These initial units then assemble into larger, extended structures. For instance, the formation of cyclic motifs through N-H···N bonds can serve as a node from which 2D layered architectures are built. The directionality of the hydrogen bonds guides this propagation into well-defined sheets or chains.

Hierarchical Stacking: Finally, these 2D layers or 1D chains are organized into a three-dimensional crystal lattice. This final step is often stabilized by weaker forces, predominantly π-stacking interactions between the aromatic rings of adjacent layers and van der Waals forces.

This hierarchical mechanism, from directional molecule-to-molecule recognition to the formation of extended networks and finally to 3D packing, is a classic example of how specific, non-covalent interactions can be programmed into a molecule to control its solid-state structure.

Influence of Environmental Factors (e.g., pH) on Supramolecular Organization

The supramolecular organization of this compound is expected to be highly sensitive to environmental factors, particularly pH, due to the presence of two ionizable groups: the phenol and the imidazole.

The imidazole ring has a pKa of approximately 7 for its conjugate acid (the imidazolium (B1220033) ion). Therefore, in acidic solutions (pH < 7), the imidazole ring will be protonated, becoming a positively charged imidazolium cation. This protonation prevents the pyridine-like nitrogen from acting as a hydrogen bond acceptor and introduces electrostatic repulsion between molecules, which can significantly disrupt or alter the self-assembly process that occurs in neutral or basic conditions. nih.govnih.gov

The phenol group is weakly acidic, with a pKa of about 10. In strongly basic solutions (pH > 10), the phenolic proton will be removed, forming a negatively charged phenolate (B1203915) ion. This change eliminates the phenol's primary hydrogen bond donating ability. The introduction of a negative charge would again lead to strong electrostatic repulsions and a complete change in the intermolecular forces governing assembly. researchgate.net

The interplay between these two pH-sensitive sites allows for fine-tuning of the supramolecular structure. At physiological pH (~7.4), a fraction of the imidazole rings may be protonated, leading to a complex equilibrium of neutral and charged species that can result in different assembled states. This pH-responsiveness is a key feature of imidazole-containing systems and is exploited in the design of "smart" materials and drug delivery vehicles that respond to specific pH environments, such as those found in different cellular compartments or diseased tissues. nih.gov

| pH Range | Dominant Species | Effect on Hydrogen Bonding | Expected Impact on Self-Assembly |

| pH < 7 | Phenol / Imidazolium (cation) | Imidazole N-H is donor; Imidazole N cannot accept H-bonds. | Disruption of N-H···N and O-H···N bonds; electrostatic repulsion hinders assembly. |

| pH 7-10 | Phenol / Imidazole (neutral) | All H-bond donor/acceptor sites are active. | Favors the formation of extensive hydrogen-bonded networks. |

| pH > 10 | Phenolate (anion) / Imidazole | Phenol cannot donate H-bonds. | Disruption of O-H···N bonds; electrostatic repulsion hinders assembly. |

Catalytic Applications of 4 1h Imidazol 4 Ylmethyl Phenol and Its Derivatives

Role as Organocatalysts in Organic Transformations

The imidazole (B134444) core of 4-(1H-imidazol-4-ylmethyl)phenol is a key feature that allows it to function as an organocatalyst. Imidazole is known to be an effective catalyst for the hydrolysis of esters, such as phenyl acetates acs.org. It can act as a general base or a general acid catalyst in these reactions psu.edu. The catalytic activity of imidazole in hydrolysis is associated with a significant deuterium (B1214612) solvent kinetic isotope effect, suggesting its direct involvement in the proton transfer steps of the reaction mechanism psu.edu.

Furthermore, the principles of imidazole catalysis have been extended to the design of more complex chiral organocatalysts. For instance, chiral bicyclic imidazole structures have been developed to address the challenge of achieving both high activity and selectivity in asymmetric synthesis nih.gov. These catalysts, which can be synthesized from imidazole and acrolein, have been successfully applied in various enantioselective reactions, including asymmetric Steglich and Black rearrangements nih.gov. The design of these catalysts often involves modifying the substituents on the imidazole ring to fine-tune their steric and electronic properties, thereby optimizing their catalytic performance nih.gov.

Utilization as Chiral Ligands in Metal-Catalyzed Reactions

The imidazole and phenol (B47542) groups of this compound and its derivatives are excellent coordinating moieties for metal ions. This has led to their widespread use as chiral ligands in a variety of metal-catalyzed reactions, where they can induce asymmetry and enhance catalytic activity.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that benefits significantly from the use of chiral catalysts to control the stereochemical outcome. Derivatives of imidazole have been successfully employed as chiral ligands in the copper-catalyzed asymmetric Henry reaction beilstein-archives.org. For example, chiral ligands based on imidazolidine-4-one derivatives have been synthesized and their copper(II) complexes have shown high enantioselectivity in the reaction between nitroalkanes and aldehydes beilstein-archives.org.

The stereochemical outcome of the Henry reaction can be controlled by the specific configuration of the chiral ligand. For instance, it has been demonstrated that a cis-configuration of the imidazolidine-4-one based ligand can lead to the formation of the (S)-enantiomer of the nitroaldol product with up to 97% enantiomeric excess (ee), while the trans-configuration favors the (R)-enantiomer with up to 96% ee beilstein-archives.org.

Table 1: Enantioselectivity in Asymmetric Henry Reaction using Chiral Imidazolidine-4-one Copper(II) Complexes

| Ligand Configuration | Enantiomeric Excess (ee) | Major Enantiomer |

|---|---|---|

| cis | up to 97% | S |

Data sourced from a study on new chiral ligands based on imidazolidine-4-one derivatives. beilstein-archives.org

Copper catalysts are widely used in organic synthesis, and the performance of these catalysts can be significantly enhanced by the use of appropriate ligands. Imidazole-based ligands, including derivatives of this compound, have proven to be effective in various copper-catalyzed reactions.

For example, imidazole derivatives are used as ligands in the copper-catalyzed N-arylation of imidazoles and benzimidazoles acs.org. These reactions are crucial for the synthesis of many biologically active compounds. The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, in combination with a copper source, allows for the efficient coupling of a variety of imidazoles with aryl halides under mild conditions acs.org. The addition of co-additives like polyethylene (B3416737) glycol can further accelerate these reactions acs.org.

In another application, an imidazole-functionalized cage complex has been shown to coordinate with copper(I) and catalyze the oxidation of benzylic alcohols to benzaldehydes using molecular oxygen as the terminal oxidant rsc.org. The design of such bio-inspired catalysts often mimics the coordination environment found in the active sites of copper-containing enzymes rsc.org.

Mechanistic Insights into Catalytic Cycles and Activity

Understanding the mechanism of catalysis is crucial for the development of more efficient catalysts. For imidazole-based catalysts, mechanistic studies have provided valuable insights into their mode of action.

In the case of organocatalytic hydrolysis reactions, it is proposed that imidazole acts as a general base, abstracting a proton from a water molecule to generate a more nucleophilic hydroxide (B78521) ion, which then attacks the ester psu.edu. Alternatively, in acidic conditions, the imidazolium (B1220033) ion can act as a general acid, protonating the ester and making it more susceptible to nucleophilic attack rsc.org. The hydrolysis of RNA models catalyzed by imidazole buffers has been shown to proceed through two parallel pathways: a concerted general base-catalyzed reaction and a two-step process involving the rate-determining general acid-catalyzed breakdown of a phosphorane monoanion intermediate rsc.org.

In metal-catalyzed reactions, the imidazole ligand plays a crucial role in the catalytic cycle. In copper-catalyzed N-arylation reactions, the ligand is believed to facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle. The electronic properties of the ligand, such as its σ-donating ability, can significantly influence the reactivity of the catalyst system acs.org.

Mechanistic studies on imidazole derivatives in electrocatalysis have also shed light on the role of different functional groups and the deprotonation of the imidazole ring in determining the catalytic activity for reactions such as acetylene (B1199291) semihydrogenation researchgate.net.

Design Principles for Novel Imidazole-Based Catalytic Systems

The design of new and improved imidazole-based catalysts is guided by several key principles. A major focus is on the development of chiral catalysts for asymmetric synthesis. The design of chiral bicyclic imidazole organocatalysts, for instance, aims to overcome the trade-off between catalytic activity and enantioselectivity by creating a rigid scaffold with a well-defined stereochemical environment around the catalytic site nih.gov.

In the realm of metal-based catalysts, the design of supramolecular catalysts offers a promising approach. For example, self-assembled supramolecular catalysts have been fabricated using imidazole derivatives, a fluorenylmethyloxycarbonyl-modified histidine, and copper(II) ions researchgate.net. These catalysts can mimic the active sites of metalloenzymes and have been shown to accelerate oxidation and hydrolysis cascade reactions researchgate.net. The catalytic activity of these systems can be tuned by modifying the imidazole component, for instance, through methylation at different positions .

Mechanistic Aspects of Biological Interactions Involving 4 1h Imidazol 4 Ylmethyl Phenol

Enzyme Inhibition Mechanisms: Conceptual Binding Modes and Inhibition Pathways

The structural features of 4-(1H-Imidazol-4-ylmethyl)phenol, namely the imidazole (B134444) ring and the phenolic moiety, are pivotal in its interactions with a range of enzymes. These interactions often lead to the modulation of enzymatic activity through various inhibition pathways.

Nitric Oxide Synthase (nNOS, iNOS, eNOS) Inhibition Pathways

While comprehensive studies detailing the inhibition of all three nitric oxide synthase (NOS) isoforms by this compound are not extensively available, the compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS). The proposed mechanism of inhibition by imidazole-containing compounds often involves the interaction of the imidazole nitrogen with the heme iron at the active site of the NOS enzyme. nih.govnih.gov

Conceptually, the inhibition of NOS isoforms by imidazole derivatives can occur through several pathways:

Heme Iron Coordination: The nitrogen atoms of the imidazole ring can coordinate with the ferric or ferrous heme iron in the active site of the NOS enzyme. This interaction can prevent the binding of the natural substrate, L-arginine, and/or interfere with the electron transfer processes necessary for nitric oxide synthesis.

Competition with Cofactors: Some imidazole-based inhibitors have been shown to act as competitive inhibitors with respect to the binding of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for NOS activity. nih.gov By occupying the BH4 binding site, these inhibitors can allosterically prevent the enzyme from adopting its active conformation.

Disruption of Dimerization: The active form of NOS is a homodimer. Certain pyrimidine (B1678525) imidazole derivatives have been shown to inhibit iNOS by binding to the monomeric form and preventing its dimerization, or by promoting the dissociation of the active dimer into inactive monomers. researchgate.net This mechanism highlights that interference with the enzyme's quaternary structure is a viable inhibition strategy.

Table 1: Conceptual Inhibition Pathways of Nitric Oxide Synthase by Imidazole Derivatives

| Inhibition Pathway | Description | Key Interacting Moiety |

| Heme Iron Coordination | The imidazole nitrogen directly binds to the heme iron, blocking substrate access. | Imidazole Ring |

| Cofactor Competition | The inhibitor competes with tetrahydrobiopterin (BH4) for its binding site. | Imidazole and other substituents |

| Dimerization Disruption | The inhibitor prevents the formation of the active enzyme dimer or promotes its dissociation. | Imidazole and scaffold |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Binding Interactions

Direct evidence for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by this compound is limited. However, the general class of imidazole-containing compounds has been extensively explored for their anti-inflammatory properties through the inhibition of these key enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX) Inhibition:

A number of imidazole-based compounds have been designed as selective COX-2 inhibitors. nih.govnih.gov The conceptual binding mode for these inhibitors within the COX active site often involves:

Hydrogen Bonding: The imidazole ring can form hydrogen bonds with key amino acid residues in the active site, such as Arg120. nih.gov

Hydrophobic Interactions: The phenyl group and other substituents can engage in hydrophobic interactions within the largely hydrophobic channel of the COX enzyme.

Coordination with Heme (less common for non-NSAID-like imidazoles): While less typical than for classical NSAIDs, interactions with the heme group cannot be entirely ruled out for some derivatives.

Lipoxygenase (LOX) Inhibition:

Imidazole derivatives have also been identified as potent inhibitors of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). nih.govnih.govresearchgate.net The proposed mechanisms of inhibition often revolve around:

Iron Chelation: The active site of lipoxygenases contains a non-heme iron atom that is crucial for catalysis. The nitrogen atoms of the imidazole ring can chelate this iron, thereby inactivating the enzyme.

Redox Inhibition: Some inhibitors can interfere with the redox cycling of the active site iron between its ferrous (Fe2+) and ferric (Fe3+) states.

Competitive Binding: The inhibitor can compete with the fatty acid substrate for binding within the active site.

Table 2: Conceptual Binding Interactions of Imidazole Derivatives with COX and LOX

| Enzyme | Potential Interaction Site | Key Moieties Involved |

| Cyclooxygenase (COX) | Hydrophobic channel, Arg120 | Phenyl group, Imidazole ring |

| Lipoxygenase (LOX) | Non-heme iron center | Imidazole ring |

Metallobeta-Lactamase (MBL) Inhibition through Ligand Binding

There is no direct published research on the inhibition of metallo-beta-lactamases (MBLs) by this compound. However, the imidazole scaffold has been investigated for its potential to inhibit these zinc-dependent enzymes, which are a major cause of bacterial resistance to β-lactam antibiotics. nih.govacs.orgnih.gov

The conceptual basis for MBL inhibition by imidazole-containing compounds lies in the ability of the imidazole ring to interact with the zinc ions in the active site. MBLs typically have one or two zinc ions that are essential for catalysis. The proposed binding modes for imidazole-based inhibitors include:

Zinc Ion Chelation: The nitrogen atoms of the imidazole ring can act as zinc-binding groups, coordinating to one or both of the zinc ions. This chelation can displace the zinc-bound water molecule that acts as the nucleophile in the hydrolysis of the β-lactam ring, thus inactivating the enzyme.

Mimicking the Transition State: The inhibitor may be designed to mimic the tetrahedral transition state of the β-lactam hydrolysis reaction, thereby binding with high affinity to the active site.

Studies on other heterocyclic inhibitors, such as pyridine-based compounds, have shown that the carboxylate and pyridine (B92270) nitrogen can interact closely with the zinc ions. acs.org A similar principle could apply to appropriately substituted imidazole derivatives.

Mechanistic Basis of Horseradish Peroxidase (HRP) Signal Enhancement

While the specific compound this compound has not been extensively studied as a horseradish peroxidase (HRP) enhancer, phenolic compounds, in general, are known to enhance the chemiluminescent signal in HRP-catalyzed reactions, such as the oxidation of luminol (B1675438). wikipedia.orgpsu.edu

The enhancement mechanism is thought to involve the phenolic compound acting as an electron transfer mediator. The catalytic cycle of HRP involves the formation of two oxidized intermediates, Compound I and Compound II. The enhancer can be oxidized by these intermediates, generating a radical species. This enhancer radical is then thought to be more efficient at oxidizing luminol than the HRP intermediates themselves, leading to an amplified light signal. youtube.com

The imidazole moiety could also play a role. It has been shown that imidazole can reactivate HRP that has been inactivated by protonation of its active site. acs.org Therefore, it is conceivable that the imidazole portion of this compound could contribute to stabilizing the enzyme or facilitating its turnover, further enhancing the signal.

Receptor Antagonism Mechanisms: Conceptual Binding and Modulatory Effects

The structural motif of an imidazole ring connected to a phenyl group is a common feature in many receptor ligands.

H-3 Receptor Antagonism: Ligand-Receptor Interaction Hypotheses

Direct studies on the H3 receptor antagonist activity of this compound are not available. However, research on structurally related compounds provides a strong basis for hypothesizing its potential interactions with the H3 receptor. A series of potent H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.govnih.gov This scaffold shares the crucial imidazol-4-ylmethyl pharmacophore with the compound of interest.

The key interaction hypotheses for H3 receptor antagonism by such compounds are:

Imidazole Ring Interaction: The imidazole ring is a fundamental component of the natural ligand, histamine, and is crucial for binding to the H3 receptor. It is believed to interact with key amino acid residues in the transmembrane domains of the receptor, such as aspartate and glutamate, through ionic and hydrogen bonding interactions.

Modulation of Receptor Conformation: By binding to the receptor, the antagonist stabilizes an inactive conformation, preventing the receptor from being activated by the endogenous agonist, histamine.

The development of novel H3 receptor ligands often involves a "scaffold hopping" approach, where different core structures are used while retaining the key pharmacophoric elements, such as the imidazole ring.

Table 3: Hypothesized H3 Receptor Interactions of the Imidazol-4-ylmethyl Scaffold

| Interacting Moiety | Hypothesized Receptor Interaction | Type of Interaction |

| Imidazole Ring | Binding to key aspartate/glutamate residues | Ionic and Hydrogen Bonding |

| Phenyl Group | Occupancy of a hydrophobic pocket | Hydrophobic Interaction |

Glucagon (B607659) Receptor Antagonism: Structural Features for Binding

The antagonism of the human glucagon receptor by non-peptide molecules is a significant area of research for the management of type 2 diabetes. The structural arrangement of this compound contains key features that are analogous to other reported non-peptide glucagon receptor antagonists. Structure-activity relationship (SAR) studies on related heterocyclic compounds reveal the stringent structural requirements for effective binding. nih.gov

For a series of benzimidazole-based antagonists, it was discovered that the benzimidazole (B57391) moiety itself could be substituted at specific positions to yield equipotent or slightly more potent compounds. nih.gov For instance, introducing tert-butyl or benzyloxy groups at the 5-position of the benzimidazole ring resulted in compounds with binding affinities in the 5-20 microM range. nih.gov However, modifications to the phenolic portion of the molecule, such as the catechol group in the studied series, or alterations to the linker connecting the two ring systems, typically led to a complete loss of affinity for the glucagon receptor. nih.gov This suggests that the phenol (B47542) and imidazole rings, along with their specific spatial orientation provided by the methylene (B1212753) linker in this compound, are critical for receptor recognition and binding. The 3-hydroxy group on a catechol structure could be replaced by a methoxy (B1213986) or chloro group while retaining affinity, but only if the 4-hydroxy group was present, underscoring the critical role of a properly substituted phenolic ring. nih.gov

These findings imply that the imidazole and phenol components of this compound likely participate in essential hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. The structural rigidity and the specific distance between these two functional groups are presumed to be crucial for achieving a stable and antagonistic conformation.

Molecular Docking and In Silico Binding Mode Predictions

Molecular docking and in silico simulations are powerful tools for predicting the binding mode of ligands like this compound to their biological targets. These computational methods help elucidate the specific interactions that stabilize the ligand-receptor complex and can guide the design of more potent derivatives. For the related compound, 4-(1H-imidazol-1-yl)phenol, several Protein Data Bank (PDB) entries exist (e.g., 2orq, 3p0z, 3qhd, 4m5r), providing a structural basis for such computational studies. drugbank.com

In silico studies on similar imidazole-phenol structures interacting with biomolecules, such as NADPH, have been performed to understand their binding potency and structure-activity relationships. nih.gov These docking studies investigate how the ligand fits within the binding site of a protein. The predictions highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. nih.gov For example, in a study of a substituted imidazole-phenol compound, molecular docking revealed hydrogen bonding between the phenolic hydroxyl group and the receptor, a common and critical interaction for this class of compounds. nih.gov The imidazole ring often participates in hydrogen bonding or coordinates with metal ions within the active site. nih.gov

These computational models are essential for rational drug design, allowing for the prediction of how structural modifications to the this compound scaffold might enhance binding affinity or selectivity.

Table 1: Predicted Interaction Types from Molecular Docking Studies of Imidazole-Phenol Analogs

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | The phenolic hydroxyl group acts as a hydrogen bond donor or acceptor. The imidazole nitrogen atoms can also participate in hydrogen bonding. | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | The phenyl and imidazole rings interact with nonpolar amino acid side chains. | Leu, Ile, Val, Phe, Trp |

| Pi-Pi Stacking | The aromatic rings of the ligand stack with the aromatic rings of amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. | Phe, Tyr, Trp |

| Pi-Cation Interactions | The electron-rich aromatic rings can interact with positively charged amino acid residues. | Lys, Arg |

Interactions with Endogenous Biomolecules (e.g., amino acids, glutathione) and their Chemical Consequences

The interactions of this compound with endogenous biomolecules, particularly glutathione (B108866) (GSH), are of significant interest due to their implications for cellular redox balance and detoxification pathways. Phenolic compounds and glutathione can act synergistically as antioxidants. nih.gov

Quantum chemistry and computational kinetics studies have shown that phenolic antioxidants can chemically repair the glutathione thiyl radical (GS•), which is formed when GSH scavenges reactive oxygen species. nih.gov This repair mechanism closes a "virtuous circle" where antioxidants regenerate each other. nih.gov The process can occur through two primary mechanisms depending on the environment:

Sequential Proton Loss Electron Transfer (SPLET): In aqueous (polar) environments, the phenol first loses a proton, and the resulting phenoxide ion then donates an electron to the thiyl radical. nih.gov

Proton-Coupled Electron Transfer (PCET): In lipid (nonpolar) environments, the proton and electron are transferred in a single concerted step. nih.gov

The chemical consequence of this interaction is the regeneration of functional glutathione, allowing it to continue its role in protecting cells from oxidative stress. nih.gov

Furthermore, reactive metabolites of phenol can have direct chemical consequences on enzymes involved in detoxification. Studies have shown that during the metabolism of phenol, reactive intermediates like benzoquinone and 1,2,4-benzenetriol (B23740) are formed. nih.gov These metabolites can covalently bind to and activate microsomal glutathione transferase, a key enzyme in the conjugation and elimination of toxic compounds. nih.gov This activation suggests a regulatory role where the presence of phenolic compounds can upregulate their own detoxification pathways. nih.gov The alteration of GSH levels and the ratio of reduced to oxidized glutathione (GSH/GSSG) can act as a cellular signal, influencing gene expression and critical cellular decisions such as proliferation and apoptosis. researchgate.net

Table 2: Summary of Interactions with Endogenous Biomolecules and Consequences

| Interacting Biomolecule | Type of Interaction | Chemical Consequence |

|---|---|---|

| Glutathione (GSH) | Redox cycling (repair of thiyl radical) via SPLET or PCET mechanisms. nih.gov | Regeneration of reduced GSH, enhancing cellular antioxidant capacity. nih.gov |

| Microsomal Glutathione Transferase | Covalent modification by reactive phenol metabolites (e.g., benzoquinones). nih.gov | Activation of the enzyme, potentially increasing the rate of detoxification for phenolic compounds and other xenobiotics. nih.gov |

| Amino Acids (in proteins) | Covalent binding of reactive metabolites to protein residues. nih.gov | Alteration of protein function; in the case of glutathione transferase, this leads to enzyme activation. nih.gov |

Structure Activity Relationship Sar Studies for 4 1h Imidazol 4 Ylmethyl Phenol Derivatives

Elucidation of Key Structural Motifs and Pharmacophores for Specific Interactions

The foundational step in the SAR analysis of 4-(1H-Imidazol-4-ylmethyl)phenol derivatives involves identifying the essential structural motifs and the three-dimensional arrangement of functional groups—the pharmacophore—that are critical for biological activity. The core scaffold itself, comprising a phenol (B47542) ring linked to an imidazole (B134444) ring via a methylene (B1212753) bridge, presents key interaction points. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The phenolic hydroxyl group is a potent hydrogen bond donor and can also engage in ionic interactions upon deprotonation.